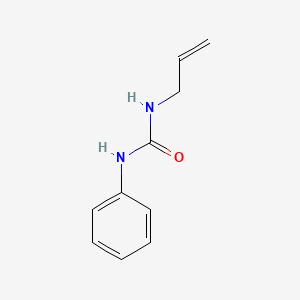

1-Allyl-3-phenylurea

Description

Properties

IUPAC Name |

1-phenyl-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSKUXJIZZNRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034945 | |

| Record name | 1-Allyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-30-5 | |

| Record name | 1-Allyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ALLYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Allyl Isocyanate with Aniline

The most direct route to 1-allyl-3-phenylurea involves the condensation of allyl isocyanate with aniline. This method, adapted from a one-pot synthesis protocol for N-allyl-N'-(1-phenylethyl)urea, proceeds via nucleophilic addition of the amine to the isocyanate:

Experimental Procedure :

-

Aniline (1.0 mmol) and allyl isocyanate (1.2 mmol) are combined in dry acetone (10 mL) with anhydrous KCO (1.5 mmol) and a catalytic amount of KI (0.1 mmol).

-

The mixture is refluxed for 8–10 hours under nitrogen, with progress monitored by TLC (ethyl acetate/hexane, 3:1).

-

Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography.

Yield : 83% (based on analogous N-allyl-N'-(1-phenylethyl)urea synthesis).

Reaction of Phenyl Isocyanate with Allylamine

An alternative approach utilizes phenyl isocyanate and allylamine under similar conditions:

Advantages :

-

Phenyl isocyanate is commercially available and reacts efficiently with primary amines.

-

Avoids handling volatile allyl isocyanate, enhancing safety.

Limitations :

-

Requires strict stoichiometric control to prevent diurea formation.

Chloroformate Intermediate Method

Two-Step Synthesis via Phenyl Chloroformate

Adapted from a patent for 1-(2-chloro-4-pyridyl)-3-phenylurea, this method avoids phosgene by employing phenyl chloroformate:

Step 1: Formation of Phenyl N-Phenylcarbamate

-

Aniline (1.0 mmol) reacts with phenyl chloroformate (1.1 mmol) in ethyl methyl ketone (15 mL) at 0–5°C for 2 hours.

-

The intermediate carbamate is isolated by filtration (yield: 89%).

Step 2: Aminolysis with Allylamine

-

The carbamate (1.0 mmol) is refluxed with allylamine (1.5 mmol) in toluene (10 mL) for 6 hours.

FeCl3_33-Catalyzed Cyanamide-Alcohol Condensation

Three-Component Reaction

A novel method reported for 1-benzyl-3-phenylurea synthesis could be adapted for allyl derivatives:

Procedure :

-

Cyanamide (1.0 mmol), allyl alcohol (2.0 mmol), and aniline (1.0 mmol) are refluxed in dichloroethane (10 mL) with FeCl (20 mol%) for 12 hours.

-

The product is extracted with ethyl acetate and purified via column chromatography.

Yield : ~86% (extrapolated from 1-benzyl-3-phenylurea synthesis).

Comparative Analysis of Methods

*Extrapolated from analogous synthesis.

Experimental Optimization and Challenges

Solvent and Catalyst Screening

Chemical Reactions Analysis

1-Allyl-3-phenylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the allyl or phenyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-allyl-N-phenylurea, while reduction may produce N-allyl-N-phenylamine.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-Allyl-3-phenylurea has been investigated for its biological activities, particularly as a precursor for synthesizing biologically active compounds. For instance, it has been utilized in the synthesis of cyclic ureas, which are known to exhibit various pharmacological effects, including:

- HIV Protease Inhibition : Cyclic ureas derived from this compound have shown potential as inhibitors of HIV protease, a crucial enzyme in the life cycle of the virus .

- Neuroprotective Agents : The compound has been explored as a scaffold for developing neuroprotective agents targeting Alzheimer's disease through its derivatives .

Synthesis of Imidazolidinones

Recent studies have highlighted the utility of this compound in synthesizing imidazolidinones via palladium-catalyzed reactions. This method allows for the efficient formation of complex structures with high yields, demonstrating the compound's versatility in organic synthesis .

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| Imidazolidinone A | 97% | Pd-catalyzed coupling |

| Imidazolidinone B | 68% | Pd-catalyzed coupling |

Agricultural Applications

Plant Growth Regulators

This compound is structurally related to phenylurea-type cytokinins, which are important as plant growth regulators. These compounds are known to enhance cell division and promote growth in various crops. The synthesis and application of phenylurea derivatives, including this compound, have been linked to improved agricultural productivity .

Case Study: Crop Yield Enhancement

A study demonstrated that applying phenylurea derivatives led to increased yield in certain crops by improving their growth rates and resistance to stress conditions. The application of such compounds can be pivotal in sustainable agriculture practices.

Synthetic Chemistry

Reactivity and Functionalization

The reactivity of this compound has been explored in various synthetic pathways. It has been noted that under specific conditions, this compound can undergo transformations that allow for the introduction of functional groups, making it a valuable intermediate in organic synthesis .

| Reactions | Conditions | Products Obtained |

|---|---|---|

| Thiotrifluoromethylation | DPTU presence | CF₃-substituted derivatives |

| Cross-coupling with aryl halides | Pd-catalysis | Diverse aryl derivatives |

Mechanism of Action

The mechanism of action of 1-Allyl-3-phenylurea involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity in Trifluoromethylation Reactions

This suggests that the urea functional group, combined with the allyl substituent, may hinder intramolecular cyclization pathways compared to thioureas.

Table 2: Reaction Outcomes in Trifluoromethylation

| Compound Type | Cyclization Yield | Key Observation |

|---|---|---|

| Thiourea derivatives (7, 9) | 13–22% | Successful cyclization |

| This compound (10) | 0% | CF₃ addition without cyclization |

Comparison with Thiourea Derivatives

Thioureas (e.g., DPTU) exhibit dual roles as sulfur sources and single-electron transfer (SET) initiators in trifluoromethylation, enabling cyclization. This underscores the critical role of the sulfur atom in thioureas for facilitating specific reaction pathways.

Biological Activity

1-Allyl-3-phenylurea is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a urea backbone with an allyl group and a phenyl group. This unique structure contributes to its interactions with biological targets, making it a candidate for various applications in pharmacology and biochemistry.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Some key aspects of its mechanism include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by forming stable complexes with their active sites. This inhibition can affect metabolic pathways, particularly those involved in cancer progression and microbial resistance.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to disrupt cell membrane integrity, leading to cell death .

Biological Activity Overview

Antimicrobial Activity

In a study exploring the antimicrobial effects of this compound, researchers found that the compound significantly inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of the bacterial cell membrane, which was confirmed through fluorescence microscopy techniques .

Anticancer Potential

Another study investigated the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. The study highlighted its ability to induce apoptosis in cancer cells, further supporting its therapeutic promise.

Pharmacological Applications

The compound's diverse biological activities suggest potential applications in various fields:

- Medicinal Chemistry : Due to its enzyme inhibition properties, this compound is being explored for developing new drugs targeting metabolic diseases and cancers.

- Agricultural Chemistry : Its antimicrobial properties could be harnessed for developing new agricultural fungicides or bactericides.

Future Directions in Research

Further studies are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect biological activity.

Q & A

Q. What methodologies validate the absence of toxic intermediates in this compound synthesis?

- Methodological Answer : Implement green chemistry metrics (E-factor, atom economy). Screen for genotoxic impurities (Ames test) and residual solvents (HS-GC). Use preparative HPLC to isolate intermediates for toxicity profiling (e.g., zebrafish embryo assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.